Tri-o-tolylphosphine, CAS 6163-58-2, is a monodentate triarylphosphine ligand characterized by a structural motif that imparts significant and functionally critical properties. The presence of methyl groups at the ortho position of each phenyl ring creates substantial steric bulk, resulting in a Tolman cone angle of 194°, one of the largest for common phosphine ligands [1]. This steric hindrance, combined with moderate electron-donating capabilities (pKa of 3.08), distinguishes it from the less hindered baseline ligand, triphenylphosphine (cone angle 145°, pKa 2.73), and its isomer tri-p-tolylphosphine (cone angle 145°, pKa 3.84) [1]. These specific steric and electronic parameters are directly leveraged in organometallic catalysis, particularly for palladium-catalyzed cross-coupling reactions where catalyst stability and the rate of reductive elimination are critical.
Direct substitution of Tri-o-tolylphosphine with more common or isomeric phosphines like triphenylphosphine (TPP) or tri-p-tolylphosphine is a frequent cause of process failure or suboptimal performance. The defining feature of Tri-o-tolylphosphine—its extreme steric bulk originating from the ortho-methyl groups—is not replicated by these alternatives [1]. This specific three-dimensional architecture is crucial for promoting the formation of coordinatively unsaturated, highly reactive metal complexes that are essential for key steps in many catalytic cycles [2]. Replacing it with a ligand of a different size, such as TPP, fundamentally alters the stability of catalytic intermediates and can dramatically slow down or inhibit the product-forming reductive elimination step, leading to lower yields, longer reaction times, and increased side-product formation [3].
Tri-o-tolylphosphine possesses one of the largest steric profiles among commonly used monodentate phosphine ligands, with a Tolman cone angle of 194°. This is a direct consequence of the ortho-methyl group placement. In contrast, the widely used substitute triphenylphosphine and the isomeric tri-p-tolylphosphine both have significantly smaller cone angles of 145° [1]. This makes Tri-o-tolylphosphine substantially bulkier than even other highly hindered ligands such as tricyclohexylphosphine (PCy₃), which has a cone angle of 170° [2].
| Evidence Dimension | Tolman Cone Angle (θ) |
| Target Compound Data | 194° |
| Comparator Or Baseline | Triphenylphosphine: 145°; Tri-p-tolylphosphine: 145°; Tricyclohexylphosphine: 170° |
| Quantified Difference | +49° vs. Triphenylphosphine; +24° vs. Tricyclohexylphosphine |
| Conditions | Standardized calculation based on Ni(CO)₃L model system. |
This extreme steric bulk is essential for promoting the final product-forming step (reductive elimination) and stabilizing the active monoligated catalyst species in many cross-coupling reactions.
The methyl groups on Tri-o-tolylphosphine provide an inductive electron-donating effect, increasing the basicity of the phosphorus atom compared to the unsubstituted triphenylphosphine. The pKa of the conjugate acid of Tri-o-tolylphosphine is 3.08, which is higher than that of triphenylphosphine (pKa = 2.73) [1]. This indicates greater electron density at the phosphorus center, which is then donated to the coordinated metal. Interestingly, its basicity is slightly lower than its isomer, tri-p-tolylphosphine (pKa = 3.84), suggesting a subtle interplay between steric and electronic effects based on substituent position.
| Evidence Dimension | Ligand Basicity (pKa of conjugate acid) |
| Target Compound Data | 3.08 |
| Comparator Or Baseline | Triphenylphosphine: 2.73; Tri-p-tolylphosphine: 3.84 |
| Quantified Difference | +0.35 pKa units vs. Triphenylphosphine |
| Conditions | Measured in nitromethane. |
Higher electron donation to the metal center can accelerate the rate-limiting oxidative addition step in many catalytic cycles, which is particularly crucial for activating less reactive substrates like aryl chlorides.
In palladium-catalyzed Suzuki cross-coupling reactions, the choice of ligand is critical for activating challenging substrates. While triphenylphosphine-based catalysts are often inactive for aryl chloride substrates and require elevated temperatures for aryl bromides, catalysts employing Tri-o-tolylphosphine have demonstrated high conversions and turnover numbers with these less reactive precursors [1]. The combination of steric bulk and electron-donating character in Tri-o-tolylphosphine facilitates the oxidative addition of the C-Cl bond to the Pd(0) center, a step where TPP-based systems typically fail.
| Evidence Dimension | Catalytic Activity with Aryl Chlorides |
| Target Compound Data | Reported as an active ligand for Suzuki coupling of aryl chlorides. |
| Comparator Or Baseline | Triphenylphosphine (PPh₃) is noted to be generally inactive towards aryl chloride substrates. |
| Quantified Difference | Enables reactions that are otherwise non-viable with the baseline ligand. |
| Conditions | Palladium-catalyzed Suzuki cross-coupling reactions. |
For process development, using this ligand can enable the use of cheaper and more abundant aryl chloride starting materials, avoiding the need for more expensive and less stable aryl bromides, iodides, or triflates.
This ligand is the right choice when using economically advantageous but less reactive aryl chlorides as coupling partners. Its specific steric and electronic properties facilitate the challenging oxidative addition step where simpler ligands like triphenylphosphine fail [1].
In C-N bond formation, particularly with sterically demanding coupling partners, the large cone angle of Tri-o-tolylphosphine promotes the final, product-forming reductive elimination step. This leads to higher catalyst turnover and efficiency, a direct consequence of its ability to favor the necessary three-coordinate intermediates [2].
The steric bulk of the ortho-tolyl groups helps to form thermally stable palladacycle pre-catalysts (e.g., Herrmann's catalyst) that are highly active in Heck vinylation reactions [3]. This stability and activity profile makes it a superior choice over less bulky phosphines in high-temperature applications.
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